molecular formula C12H16O2 B13081786 3-Isobutoxy-4-methylbenzaldehyde

3-Isobutoxy-4-methylbenzaldehyde

Cat. No.: B13081786
M. Wt: 192.25 g/mol
InChI Key: XFMXWHORSMGLNL-UHFFFAOYSA-N
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Description

3-Isobutoxy-4-methylbenzaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, which also bears an isobutoxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base catalyst. This reaction can be facilitated by microwave irradiation, which significantly reduces reaction times and improves yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. Catalysts such as solid NaOH, Ba(OH)₂, or molecular iodine can be employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: 3-Isobutoxy-4-methylbenzoic acid.

    Reduction: 3-Isobutoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Isobutoxy-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Isobutoxy-4-methylbenzaldehyde exerts its effects involves its interaction with cellular components. For instance, it can act as a redox-active compound, disrupting cellular antioxidation systems and leading to oxidative stress in fungal cells. This property makes it a potential antifungal agent .

Comparison with Similar Compounds

  • 4-Isobutoxy-3-methylbenzaldehyde
  • 3-Ethyl-4-isobutoxy-5-methylbenzaldehyde

Comparison: 3-Isobutoxy-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-methyl-3-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-11(7-13)5-4-10(12)3/h4-7,9H,8H2,1-3H3

InChI Key

XFMXWHORSMGLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)OCC(C)C

Origin of Product

United States

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